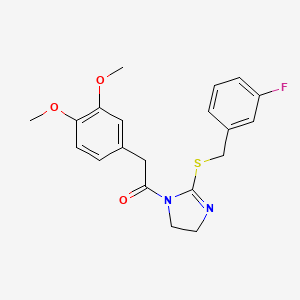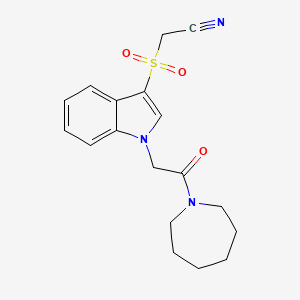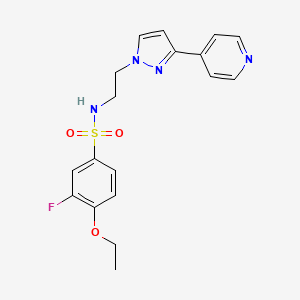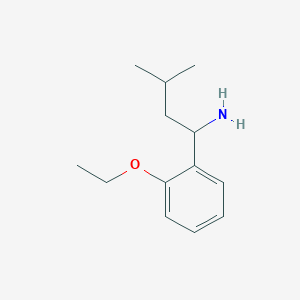
6-Amino-3,4-dihydroquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3,4-dihydroquinazolin-2(1H)-one is an organic compound belonging to the quinazolinone family This compound is characterized by a quinazoline ring system with an amino group at the 6th position and a carbonyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Amino-3,4-dihydroquinazolin-2(1H)-one involves the cyclization of anthranilic acid derivatives with formamide. The reaction typically proceeds under reflux conditions, where the anthranilic acid derivative reacts with formamide to form the quinazolinone ring system.
Another synthetic route involves the reaction of 2-aminobenzamide with isocyanates. This method also leads to the formation of the quinazolinone ring system under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
化学反应分析
Types of Reactions
6-Amino-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound exhibits various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-Amino-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: Lacks the amino group at the 6th position.
2-Methylquinazolin-4(3H)-one: Contains a methyl group at the 2nd position instead of an amino group.
6-Chloro-3,4-dihydroquinazolin-2(1H)-one: Contains a chlorine atom at the 6th position instead of an amino group.
Uniqueness
6-Amino-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the amino group at the 6th position, which imparts distinct chemical reactivity and biological activity
属性
IUPAC Name |
6-amino-3,4-dihydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4,9H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCPNPIBDUQHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10-(3,4-dimethylbenzenesulfonyl)-7-(piperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B3008025.png)
![2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide](/img/structure/B3008026.png)
![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)
![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)


